molecular formula C5H7N3OS B019619 6-Amino-2-(methylthio)pyrimidin-4-ol CAS No. 1074-41-5

6-Amino-2-(methylthio)pyrimidin-4-ol

Cat. No. B019619
CAS RN: 1074-41-5
M. Wt: 157.2 g/mol
InChI Key: PXYQQKWEFDEUIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol derivatives often involves complex reactions, including the aza-Wittig reaction and cyclization processes to obtain pyrimidine derivatives with desired functional groups. For example, the synthesis of certain pyrimidine derivatives has been achieved through reactions that involve initial steps such as aza-Wittig reactions, leading to compounds with potential antitumor properties and as inhibitors for specific enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 6-Amino-2-(methylthio)pyrimidin-4-ol, is often elucidated using X-ray crystallography, revealing significant details about their geometric and electronic configurations. For instance, studies on related compounds have shown the importance of hydrogen bonding in establishing the molecular conformation and the interactions that stabilize the crystal structure (Rodríguez et al., 2007).

Chemical Reactions and Properties

Pyrimidine compounds, including 6-Amino-2-(methylthio)pyrimidin-4-ol, undergo various chemical reactions, leading to a wide range of derivatives with different properties. For example, the nitrosation and benzylation reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, a closely related compound, result in polymorphic forms that demonstrate the versatility of pyrimidine chemistry in generating compounds with distinct structural features and potential biological activities (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives are closely related to their molecular structure. The crystallographic studies provide insights into the polymorphism and molecular interactions that influence the physical characteristics of these compounds, such as solubility and melting points. For example, different polymorphic forms of a benzylated pyrimidine compound exhibit unique packing and hydrogen bonding patterns, affecting their physical properties (Glidewell et al., 2003).

Chemical Properties Analysis

The chemical properties of 6-Amino-2-(methylthio)pyrimidin-4-ol derivatives are influenced by their functional groups, which dictate their reactivity and interaction with other molecules. The presence of amino and methylthio groups contributes to their ability to act as nucleophiles in various chemical reactions, making them valuable intermediates in the synthesis of more complex molecules with biological activity (Gangjee et al., 2009).

Scientific Research Applications

  • Antioxidant Activities

    • Field : Pharmaceutical Chemistry
    • Application : Pyrimidine derivatives, including 6-Amino-2-(methylthio)pyrimidin-4-ol, present diverse biological activities including antioxidant activities . They can be considered as privileged scaffolds in drug discovery for the treatment of various diseases .
    • Method : A series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized .
    • Results : The novel hybrids were studied for their antioxidant and anti-inflammatory potential. They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .
  • Inhibitors of Lipoxygenase

    • Field : Pharmaceutical Chemistry
    • Application : Piperidine pyrimidine amides have gained significant attention due to their enzymatic inhibitory activity .
    • Method : Based on ongoing investigation on cinnamic acid derivatives, their hybrids and substituted pteridines acting as lipoxygenase inhibitors, antioxidants, anti-cancer, and anti-inflammatory agents a series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized .
    • Results : With regards to their lipoxygenase inhibitory activity, two highly potent inhibitors out of the nine tested derivatives were identified, demonstrating IC 50 values of 10.7 μM and 1.1 μM, respectively .
  • Synthesis of Bicyclic 6 + 6 Systems

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, types of bicyclic [6 + 6] systems .
    • Method : The catalyst ([H 2-DABCO][ClO 4] 2) was used in the multicomponent synthesis of 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1 H)-ones for the reaction of aryl aldehydes with 6-amino-1,3-dimethyluracil, barbituric acid or thiobarbituric acid with urea or thiourea .
    • Results : This method provides an efficient way to construct bicyclic [6 + 6] systems .
  • Biological Significance of Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine Analogs

    • Field : Medical Chemistry
    • Application : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
    • Method : These compounds are synthesized and then tested for their biological activities .
    • Results : They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
  • Cancer Cell Growth Inhibitors

    • Field : Medical Chemistry
    • Application : Pyrimido[4,5-d]pyrimidines are used as cancer cell growth inhibitors .
    • Method : These compounds are synthesized and then tested for their biological activities .
    • Results : They have been applied on a large scale in the medical and pharmaceutical fields .
  • Antibacterial and Antiviral Agents

    • Field : Medical Chemistry
    • Application : Heterocycles incorporating a pyrimidopyrimidine scaffold are used as antibacterial and antiviral agents .
    • Method : These compounds are synthesized and then tested for their biological activities .
    • Results : They have shown significant results in the treatment of bacterial and viral infections .

properties

IUPAC Name

4-amino-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYQQKWEFDEUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278698
Record name 6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Amino-2-(methylthio)pyrimidin-4-ol

CAS RN

1074-41-5
Record name 1074-41-5
Source DTP/NCI
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Record name 6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-(methylsulfanyl)pyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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